2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
Preparation Methods
The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide typically involves multiple steps. The process begins with the preparation of the 1,3,4-thiadiazole core, which is achieved through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The resulting thiadiazole is then functionalized with a benzylsulfanyl group. The final step involves the condensation of the functionalized thiadiazole with 4-hydroxy-3,5-dimethoxybenzaldehyde in the presence of acetic acid to form the desired acetohydrazide derivative .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or iron powder.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Condensation: The acetohydrazide moiety can undergo condensation reactions with aldehydes and ketones to form hydrazones and azines.
Scientific Research Applications
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors and dyes
Mechanism of Action
The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, leading to the disruption of their function. The acetohydrazide moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide include:
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide: This compound has a similar structure but with a different substituent on the benzene ring.
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-(2-thienylmethylidene)acetohydrazide: This compound has a thiophene ring instead of a benzene ring.
2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives: These compounds have an amino group instead of the benzylsulfanyl group and exhibit different biological activities.
Properties
CAS No. |
315201-88-8 |
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Molecular Formula |
C20H20N4O4S3 |
Molecular Weight |
476.6g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H20N4O4S3/c1-27-15-8-14(9-16(28-2)18(15)26)10-21-22-17(25)12-30-20-24-23-19(31-20)29-11-13-6-4-3-5-7-13/h3-10,26H,11-12H2,1-2H3,(H,22,25)/b21-10+ |
InChI Key |
IBCWISDSQSUJMS-UFFVCSGVSA-N |
SMILES |
COC1=CC(=CC(=C1O)OC)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3 |
Origin of Product |
United States |
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